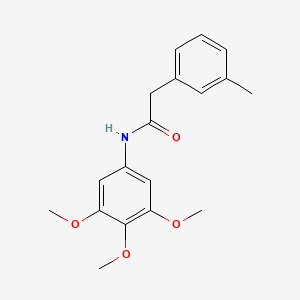![molecular formula C15H23NO2 B5329288 2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide, also known as DMPP, is a widely used compound in scientific research. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. DMPP is a synthetic compound that is used to study the effects of drugs on the human body.
Mechanism of Action
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide acts as an agonist for nicotinic acetylcholine receptors. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and acetylcholine. The activation of nicotinic receptors leads to various physiological effects such as increased heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. This compound is a potent stimulant of the central nervous system. It increases the release of neurotransmitters such as dopamine and acetylcholine. This compound also increases heart rate, blood pressure, and respiratory rate. It has been shown to improve cognitive function and memory in some studies.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist for nicotinic acetylcholine receptors. This makes it a useful tool for studying the mechanism of action of drugs that target these receptors. This compound is also readily available and relatively inexpensive.
One limitation of this compound is that it has a short half-life in the body. This means that its effects are short-lived and may not be representative of the effects of long-term exposure to drugs. This compound is also a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide. One direction is to study the effects of this compound on different types of nicotinic acetylcholine receptors. Another direction is to study the long-term effects of this compound exposure on the human body. Additionally, research could be done to develop new compounds that are more selective and potent agonists for nicotinic receptors. Finally, research could be done to study the effects of this compound on different disease states such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that is widely used in scientific research. It is a potent and selective agonist for nicotinic acetylcholine receptors. This compound has various biochemical and physiological effects on the human body. It is used to study the effects of drugs on the human body and to study the mechanism of action of drugs. This compound has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including studying the effects of this compound on different types of nicotinic acetylcholine receptors and studying the long-term effects of this compound exposure on the human body.
Synthesis Methods
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide is synthesized by reacting 2,2-dimethylpropanoyl chloride with N-(4-methylphenoxy)-N-methylpropan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide is used in various scientific research applications such as pharmacology, toxicology, and biochemistry. This compound is used to study the effects of drugs on the human body. It is also used to study the mechanism of action of drugs. This compound is used as a reference compound in drug screening assays to determine the potency and efficacy of new drugs.
properties
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenoxy)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-6-8-13(9-7-11)18-10-12(2)16-14(17)15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBYDEVYWAQMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)


![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)